molecular formula C16H11ClN2O2 B11570192 (6E)-6-[3-[(E)-2-(2-chlorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[3-[(E)-2-(2-chlorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B11570192
M. Wt: 298.72 g/mol
InChI Key: OAGASMVAIXXMJW-MDZDMXLPSA-N
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Description

2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound that features a chlorophenyl group, an ethenyl linkage, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The chlorophenyl and ethenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while reduction of the ethenyl group results in ethyl derivatives .

Scientific Research Applications

2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, while the ethenyl linkage provides structural rigidity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane
  • 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene

Uniqueness

2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is unique due to its combination of a chlorophenyl group, an ethenyl linkage, and an oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

2-[3-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol

InChI

InChI=1S/C16H11ClN2O2/c17-13-7-3-1-5-11(13)9-10-15-18-16(21-19-15)12-6-2-4-8-14(12)20/h1-10,20H/b10-9+

InChI Key

OAGASMVAIXXMJW-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O)Cl

Origin of Product

United States

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